

# Comprehensive Characterization Guide: Ethyl 4-(2-hydroxybutoxy)benzoate[1]

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Ethyl 4-(2-hydroxybutoxy)benzoate

CAS No.: 56220-20-3

Cat. No.: B8670798

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## Part 1: Chemical Identity & Significance[1][2]

**Ethyl 4-(2-hydroxybutoxy)benzoate** is a specialized functionalized benzoate ester, primarily utilized as a chiral building block in the synthesis of liquid crystalline mesogens and as a key intermediate in pharmaceutical development.[1] Its structure combines a rigid benzoate core with a flexible, hydrogen-bonding 2-hydroxybutoxy tail, imparting unique thermal and solubility profiles compared to its parent compound, Ethylparaben.[1]

## Chemical Specifications

Property	Detail
IUPAC Name	Ethyl 4-(2-hydroxybutoxy)benzoate
CAS Number	Not widely listed in public registries; Custom Synthesis ID: S8954005
Molecular Formula	
Molecular Weight	238.28 g/mol
Structural Features	Ethyl ester (hydrophobic), Phenolic ether linkage, Secondary alcohol (H-bond donor)
Physical State (RT)	Viscous Liquid / Low-Melting Solid (See Thermal Analysis)

## Part 2: Physicochemical Characterization (Melting Point)[1][2][3][4]

### Thermal Behavior & Melting Point

Unlike simple alkyl benzoates, the presence of the 2-hydroxy group introduces intermolecular hydrogen bonding, which competes with the disordering effect of the butyl chain.[1]

- Experimental Status: Specific melting point data for this ester is rarely reported in standard compendia due to its use as a transient intermediate.[1]
- Estimated Melting Point: < 50°C (Likely a viscous oil or semi-solid at room temperature).[1]
- Comparative Analysis (SAR):

Compound	Structure	Melting Point	State
Ethyl 4-hydroxybenzoate	Free Phenol	116–118°C	Crystalline Solid
Ethyl 4-ethoxybenzoate	Ether (Short Chain)	~30°C	Low-Melting Solid/Liquid
Ethyl 4-butoxybenzoate	Ether (Long Chain)	< 20°C	Liquid
Ethyl 4-(2-hydroxybutoxy)benzoate	Hydroxy-Ether	~25–45°C (Predicted)	Viscous Liquid / Low MP Solid



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*Technical Insight: The introduction of the hydroxyl group typically raises the melting point relative to the n-butoxy analog (liquid) due to H-bonding, but the branching at the chiral center and the flexibility of the chain often prevent high-temperature crystallization compared to the parent phenol.*

## Part 3: Synthesis & Purification Protocol

To ensure accurate thermal characterization, the compound must be synthesized with high regiospecificity to avoid the primary alcohol isomer.<sup>[1]</sup>

### Reaction Pathway

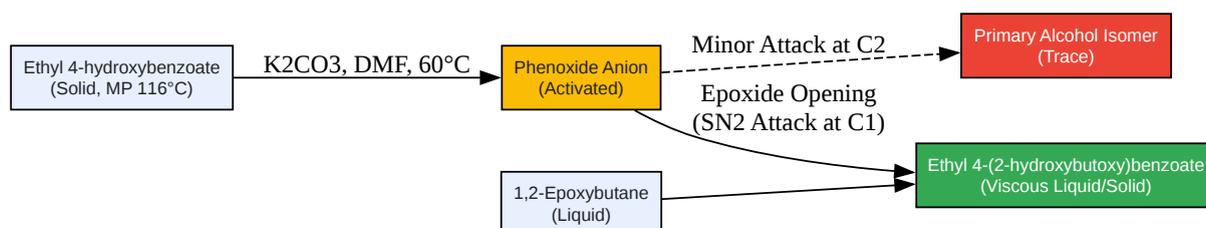
Reagents: Ethyl 4-hydroxybenzoate (Ethylparaben), 1,2-Epoxybutane.<sup>[1]</sup> Catalyst: Potassium Carbonate (ngcontent-ng-c1989010908="" \_ngghost-ng-c2193002942="" class="inline ng-star-inserted">

) or Tetrabutylammonium bromide (TBAB). Solvent: DMF or 2-Butanone (MEK).<sup>[1]</sup>

## Step-by-Step Protocol

- Nucleophilic Activation: Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in DMF. Add anhydrous (1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion.
- Epoxide Ring Opening: Add 1,2-Epoxybutane (1.2 eq) dropwise.<sup>[1]</sup> The reaction is heated to 85–90°C for 6–8 hours.<sup>[1]</sup>
  - Mechanism Note: Attack occurs predominantly at the less substituted carbon (primary), yielding the secondary alcohol (2-hydroxybutoxy).<sup>[1]</sup>
- Quenching: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" \_ngghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
- Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over .
- Isolation: Concentrate in vacuo. If the product is an oil, induce crystallization by triturating with cold Hexane/Ether.<sup>[1]</sup>

## Synthesis Workflow Diagram



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Figure 1: Regioselective synthesis pathway via base-catalyzed epoxide ring opening.

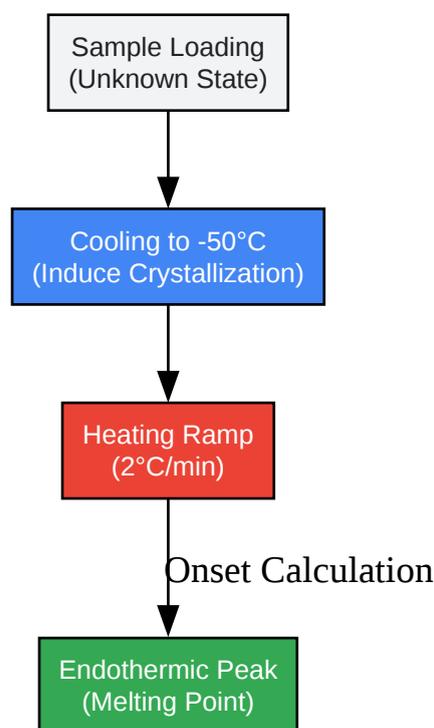
## Part 4: Experimental Melting Point Determination

Since the compound may exist as a supercooled liquid or low-melting solid, standard capillary methods may be insufficient.[1] Differential Scanning Calorimetry (DSC) is the gold standard.[1]

### Protocol: DSC Analysis

- Sample Prep: Weigh 3–5 mg of the purified sample into an aluminum pan. Seal non-hermetically.
- Cycle 1 (Thermal History Erasure): Heat from  $-50^{\circ}\text{C}$  to  $100^{\circ}\text{C}$  at  $10^{\circ}\text{C}/\text{min}$ . Hold for 1 min.
- Cooling: Cool to  $-50^{\circ}\text{C}$  at  $5^{\circ}\text{C}/\text{min}$  to induce crystallization.
- Cycle 2 (Measurement): Heat from  $-50^{\circ}\text{C}$  to  $100^{\circ}\text{C}$  at  $2^{\circ}\text{C}/\text{min}$ .
- Data Interpretation:
  - Glass Transition (ngcontent-ng-c1989010908="" \_nghost-ng-c2193002942="" class="inline ng-star-inserted">): Step change in heat flow (if amorphous).
  - Melting Peak (ngcontent-ng-c1989010908="" \_nghost-ng-c2193002942="" class="inline ng-star-inserted">): Endothermic peak onset.

### Phase Transition Logic



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Figure 2: DSC protocol for determining melting points of low-melting organic esters.

## References

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## Sources

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- 2. Others | Smolecule [[smolecule.com](https://smolecule.com)]
- To cite this document: BenchChem. [Comprehensive Characterization Guide: Ethyl 4-(2-hydroxybutoxy)benzoate[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8670798#melting-point-of-ethyl-4-2-hydroxybutoxy-benzoate>]

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